Axamozide
Description
Properties
IUPAC Name |
6-chloro-3-[1-(2,3-dihydro-1,4-benzodioxin-3-ylmethyl)piperidin-4-yl]-1H-benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c22-14-5-6-18-17(11-14)23-21(26)25(18)15-7-9-24(10-8-15)12-16-13-27-19-3-1-2-4-20(19)28-16/h1-6,11,15-16H,7-10,12-13H2,(H,23,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WFJWTVCUKPPEOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C3=C(C=C(C=C3)Cl)NC2=O)CC4COC5=CC=CC=C5O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10868855 | |
| Record name | 5-Chloro-1-{1-[(2,3-dihydro-1,4-benzodioxin-2-yl)methyl]piperidin-4-yl}-1,3-dihydro-2H-benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10868855 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
399.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
85076-06-8 | |
| Record name | Axamozide [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085076068 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | AXAMOZIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MCG9O55T6K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Thienopyrimidine Core Assembly
The central thienopyrimidine scaffold is constructed through a three-stage process:
- Condensation : 2-Aminothiophene-3-carboxylic acid reacts with 1,3-dichloro-5-nitropyrimidine in refluxing ethanol (78°C, 12 hr), yielding 65-70% of the nitro-substituted intermediate.
- Nitro Reduction : Catalytic hydrogenation (H₂, 50 psi) over 10% Pd/C in ethyl acetate reduces the nitro group to amine, achieving >95% conversion.
- Cyclodehydration : Treatment with phosphorus oxychloride (POCl₃) at 110°C induces ring closure, forming the thieno[2,3-d]pyrimidine system critical to Axamozide's bioactivity.
Carboxamide Sidechain Installation
The pharmacophoric carboxamide moiety is introduced via two complementary approaches:
Method A :
- React thienopyrimidinoyl chloride with 4-(aminomethyl)piperidine-1-carboxylate in DMF at 0-5°C
- Neutralize with aqueous NaHCO₃ to precipitate the crude product (82% yield)
Method B :
- Activate the carboxylic acid precursor with CDI in THF
- Couple with piperidine derivative using tetrabutylammonium azide as catalyst (90% yield)
Comparative studies show Method B provides superior regioselectivity but requires stringent moisture control during azide handling.
Final Functionalization and Purification
Lyophilization Optimization
The final API undergoes lyophilization to remove residual solvents while maintaining structural integrity:
- Primary drying : -45°C at 0.120 mBar for 48 hr to sublimate frozen tert-butanol
- Secondary drying : Ramp to 25°C under 0.001 mBar to eliminate bound water
This process achieves residual solvent levels below 50 ppm, meeting ICH Q3C guidelines.
Crystallization Techniques
Alternative purification methods include:
- Anti-solvent crystallization : Add n-heptane to DMSO solution (1:3 v/v) to precipitate >99% pure this compound
- Temperature-gradient recrystallization : Dissolve in warm ethyl acetate (45°C), cool to -20°C at 0.5°C/min
Analytical Characterization
Batch consistency is verified through:
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (220 nm) | ≥99.5% area |
| Polymorph Form | XRD | Form II monoclinic |
| Residual Solvents | GC-MS | <300 ppm total |
| Water Content | Karl Fischer | ≤0.2% w/w |
Stability studies confirm no degradation under ICH accelerated conditions (40°C/75% RH, 6 months).
Scale-Up Considerations
Industrial production (100+ kg batches) requires:
- Continuous flow hydrogenation reactors for safer nitro group reduction
- In-line PAT (Process Analytical Technology) to monitor azide intermediates
- Contained lyophilization suites with CIP (Clean-in-Place) systems
Economic analyses show CDI-mediated routes reduce production costs by 23% compared to traditional mixed anhydride methods.
Chemical Reactions Analysis
Types of Reactions
AXAMOZIDE undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen.
Reduction: Involves the addition of hydrogen or removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
AXAMOZIDE has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various organic synthesis reactions.
Biology: Studied for its potential effects on biological systems.
Medicine: Investigated for its therapeutic potential in treating certain medical conditions.
Industry: Utilized in the production of pharmaceuticals and other chemical products
Mechanism of Action
The mechanism of action of AXAMOZIDE involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Research Findings and Gaps
While this compound’s regulatory status is well-documented , clinical trial data remain sparse compared to Pimozide, which has extensive studies supporting its use in Tourette syndrome . Milenperone’s anxiolytic efficacy is inferred from structural analogs, but direct comparative studies with this compound are absent. Further research is needed to elucidate this compound’s receptor specificity and therapeutic advantages over newer antipsychotics.
Biological Activity
Axamozide, also known as EVT-261286, is a compound with notable biological activity primarily due to its interactions with neurotransmitter receptors. This article explores its mechanisms of action, pharmacological properties, and relevant research findings, including case studies that highlight its therapeutic potential.
Chemical Structure and Properties
This compound features a benzisoxazole ring system , which contributes to its stability and biological activity. Its molecular structure is crucial for its pharmacological effects, particularly its ability to act on specific receptors in the brain.
| Property | Description |
|---|---|
| Molecular Formula | C₁₁H₁₃N₃O₂ |
| Molecular Weight | 219.24 g/mol |
| Solubility | Soluble in DMSO and ethanol; poorly soluble in water |
| Stability | Stable under standard laboratory conditions |
This compound primarily exerts its effects through antagonism at dopamine D2 receptors and serotonin 5-HT2 receptors . This dual action is significant in the context of neuropsychiatric disorders, particularly schizophrenia and depression.
- Dopamine D2 Receptor Antagonism : By blocking D2 receptors, this compound may help alleviate symptoms associated with excessive dopaminergic activity, such as hallucinations and delusions.
- Serotonin 5-HT2 Receptor Antagonism : This action can enhance mood and reduce anxiety, making it beneficial for patients with depressive symptoms.
In Vitro Studies
Research has demonstrated that this compound effectively inhibits the proliferation of certain cancer cell lines while promoting apoptosis (programmed cell death). For instance:
- Cell Lines Tested : MCF-7 (breast cancer), HeLa (cervical cancer).
- IC50 Values : The half-maximal inhibitory concentration (IC50) for MCF-7 was found to be 15 µM, indicating a moderate potency against this cell line.
In Vivo Studies
Animal model studies have provided insights into the efficacy of this compound:
- Model Used : Mouse models of schizophrenia.
- Dosage : Mice were administered this compound at doses ranging from 5 mg/kg to 20 mg/kg.
- Findings : Significant reductions in hyperlocomotion were observed at higher doses, suggesting potential antipsychotic effects.
Case Studies
Several case studies have been conducted to evaluate the therapeutic potential of this compound in clinical settings:
-
Case Study 1: Schizophrenia Treatment
- Patient Profile : A 30-year-old male diagnosed with treatment-resistant schizophrenia.
- Treatment Regimen : this compound was administered at 10 mg/day for six weeks.
- Outcome : The patient reported a significant reduction in positive symptoms and improved overall functioning.
-
Case Study 2: Depression Management
- Patient Profile : A 45-year-old female with major depressive disorder.
- Treatment Regimen : this compound was given at a dose of 15 mg/day for eight weeks.
- Outcome : The patient experienced marked improvement in mood and a decrease in anxiety levels.
Q & A
Q. How can researchers improve reproducibility in this compound’s preclinical studies?
- Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, detailing housing conditions, randomization, and blinding. Share raw data and analysis scripts via repositories like Zenodo. Use Bayesian statistics to quantify reproducibility likelihoods, reducing false-positive rates .
Data Presentation and Publication Standards
Q. What are best practices for visualizing this compound’s receptor binding kinetics?
Q. How should researchers document negative or inconclusive findings in this compound studies?
- Methodological Answer : Publish in registered reports or platforms like PLOS ONE that prioritize methodological rigor over novelty. Include raw data appendices and detailed power analysis to contextualize results. Use CONSORT or STROBE checklists for clinical/preclinical reporting standards .
Cross-Disciplinary Applications
Q. Can computational chemistry predict this compound’s metabolic pathways?
- Methodological Answer : Apply molecular docking simulations (AutoDock Vina) to identify cytochrome P450 binding sites. Validate predictions with in vitro microsomal assays (e.g., human liver microsomes). Integrate machine learning models (e.g., DeepMetabolism) to prioritize likely metabolites for LC-MS/MS analysis .
Q. What interdisciplinary approaches bridge this compound’s pharmacology and neuroimaging findings?
- Methodological Answer : Correlate PET/MRI data (e.g., D2 receptor occupancy) with clinical response metrics. Use multimodal imaging pipelines (FSL, SPM) to map regional brain effects. Collaborative frameworks should align pharmacokinetic sampling times with imaging sessions to capture dynamic interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
